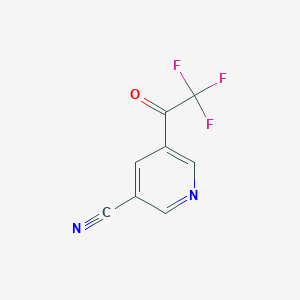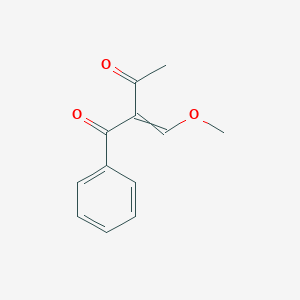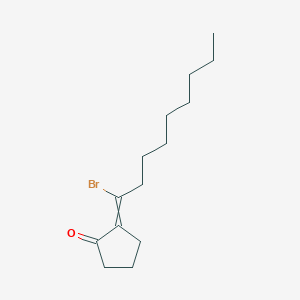![molecular formula C19H29F3N4O B12628821 2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-(trifluoromethyl)phenol CAS No. 917974-08-4](/img/structure/B12628821.png)
2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-(trifluoromethyl)phenol is a complex organic compound with a molecular formula of C14H14F6N2O
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-(trifluoromethyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system.
Mecanismo De Acción
The mechanism of action of 2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(trifluoromethyl)phenol: Lacks the piperazine groups, resulting in different chemical properties and applications.
4-Methylpiperazine: A simpler structure that serves as a building block for more complex compounds.
Trifluoromethylphenol: Contains the trifluoromethyl group but lacks the piperazine moieties.
Uniqueness
2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-(trifluoromethyl)phenol is unique due to the combination of trifluoromethyl and piperazine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
917974-08-4 |
|---|---|
Fórmula molecular |
C19H29F3N4O |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
2,6-bis[(4-methylpiperazin-1-yl)methyl]-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C19H29F3N4O/c1-23-3-7-25(8-4-23)13-15-11-17(19(20,21)22)12-16(18(15)27)14-26-9-5-24(2)6-10-26/h11-12,27H,3-10,13-14H2,1-2H3 |
Clave InChI |
KFPSRHKPHAKXLM-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC2=CC(=CC(=C2O)CN3CCN(CC3)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Imidazolidinecarboxamide, N-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]-3-fluorophenyl]-2-oxo-3-phenyl-](/img/structure/B12628749.png)
![2-Amino-5-{[(4-bromopyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12628750.png)
![Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)-](/img/structure/B12628752.png)


![methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12628773.png)
![Carbamic acid, N-[4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12628774.png)



![N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide](/img/structure/B12628799.png)

![2,6-dichloro-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12628807.png)

